6-phenyl-4-sulfanylidene-1H-1,3,5-triazin-2-one

Vue d'ensemble

Description

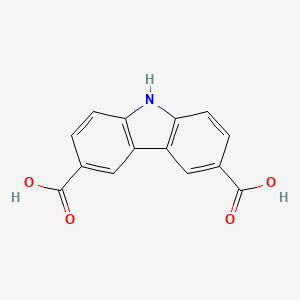

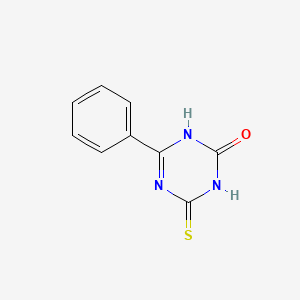

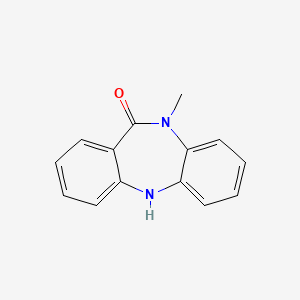

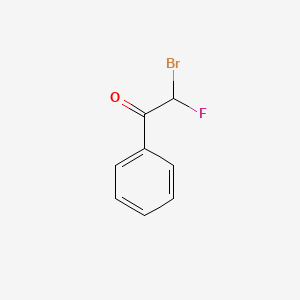

“6-phenyl-4-sulfanylidene-1H-1,3,5-triazin-2-one” is a chemical compound with the molecular formula C9H7N3OS . It has a molecular weight of 205.24 g/mol . The compound is also known by other names such as CHEMBL1836537 and AC1MDXVQ .

Synthesis Analysis

The synthesis of 1,3,5-triazines involves the use of cyanuric chloride and a range of symmetric and non-symmetric di- and tri-substituted 1,3,5-triazines containing alkyl, aromatic, hindered, chiral and achiral hydroxyalkyl, ester and imidazole groups via sequential nucleophilic substitution of the C-Cl bond by C-O, C-N and C-S bonds .Molecular Structure Analysis

The molecular structure of “6-phenyl-4-sulfanylidene-1H-1,3,5-triazin-2-one” can be represented by the canonical SMILES string: C1=CC=C(C=C1)C2=NC(=S)NC(=O)N2 . This representation provides a text notation for the compound’s structure, which can be used to generate a 2D or 3D model of the molecule .Physical And Chemical Properties Analysis

The compound has a computed XLogP3-AA value of 1.3, indicating its lipophilicity . It has 2 hydrogen bond donors and 2 hydrogen bond acceptors . The compound’s topological polar surface area is 85.6 Ų , and it has a rotatable bond count of 1 . The exact mass and monoisotopic mass of the compound are both 205.03098303 g/mol .Applications De Recherche Scientifique

Synthesis of Triazine Derivatives

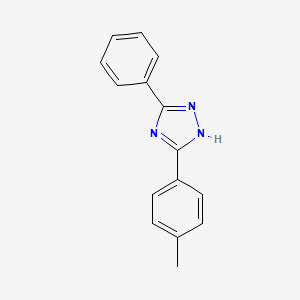

The compound is a type of 1,3,5-triazine derivative. These derivatives are known for their applications in different fields, including the production of herbicides and polymer photostabilisers . They display important biological properties and are used clinically due to their antitumor properties to treat lung breast and ovarian cancer .

Nonlinear Optical (NLO) Material

Triazine-based organic chromophores with D-π-A (Donor-π system- Acceptor) push-pull type have been synthesized from 2,4-diamino-6-phenyl-1,3,5-triazine as a starting material . These compounds have been found to have high molecular nonlinearity, making them useful in applications such as telecommunications, optical data storage, information processing, microfabrication, and biological imaging .

Antimicrobial Activity

Some 1,3,5-triazine derivatives exhibit antimicrobial activity against E. coli representing Gram-negative bacteria, S. aureus representing Gram-positive bacteria, and C. albicans representing fungi .

Anti-cancer and Anti-viral Activities

1,3,5-triazine derivatives have been investigated as biologically active small molecules. These compounds exhibit antimalarial, antimicrobial, anti-cancer, and anti-viral activities, among other beneficial properties .

Applications in Photovoltaic Cells

Electron donors such as 1,3,5-triazines with high electron mobility, thermal and photochemical stability have commonly been used as hole transporting materials or light emitting materials, since they have a wide range of applications in photovoltaic cells .

Applications in Organic Light Emitting Diodes (OLED)

1,3,5-triazines are also used in the field of organic light emitting diodes (OLED) .

Propriétés

IUPAC Name |

6-phenyl-4-sulfanylidene-1H-1,3,5-triazin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3OS/c13-8-10-7(11-9(14)12-8)6-4-2-1-3-5-6/h1-5H,(H2,10,11,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOOHREIWXFQLAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=S)NC(=O)N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60384772 | |

| Record name | AC1MDXVQ | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60384772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-phenyl-4-sulfanylidene-1H-1,3,5-triazin-2-one | |

CAS RN |

32622-40-5 | |

| Record name | AC1MDXVQ | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60384772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5,7-Dimethyltetrazolo[1,5-a]pyrimidine](/img/structure/B3051214.png)

![4-{4-[3-(Trifluoromethyl)phenyl]-1,3-thiazol-2-yl}benzenecarboxylic acid](/img/structure/B3051221.png)